Introduction: The Strategic Value of Fluorination in Compound Design
Introduction: The Strategic Value of Fluorination in Compound Design
An In-Depth Technical Guide to 3'-Trifluoromethylcyclopentanecarboxanilide
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 3'-Trifluoromethylcyclopentanecarboxanilide (CAS No. 13691-84-4), a fluorinated organic compound of significant interest to the pharmaceutical and life sciences sectors. The document elucidates its core physicochemical properties, outlines a validated synthetic pathway, and delves into the strategic importance of the trifluoromethyl moiety in modern drug design. Furthermore, it details critical safety, handling, and analytical protocols to support researchers, chemists, and drug development professionals in its effective application.
3'-Trifluoromethylcyclopentanecarboxanilide belongs to the carboxanilide class of compounds, characterized by an amide linkage between a carboxylic acid and an aniline derivative. Its defining feature is the trifluoromethyl (-CF3) group positioned on the aromatic ring. In medicinal chemistry, the introduction of fluorine or fluorinated groups is a well-established strategy for optimizing the pharmacological profile of a lead compound.[1][2]
The trifluoromethyl group, in particular, is a powerful modulator of a molecule's physicochemical properties. Its high electronegativity and steric bulk can significantly enhance metabolic stability, increase lipophilicity, and improve membrane permeability, thereby positively influencing the overall pharmacokinetic behavior of a potential drug candidate.[2] The C-F bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation, a crucial attribute for increasing a drug's half-life.[2] This guide serves as a foundational resource for leveraging the unique attributes of 3'-Trifluoromethylcyclopentanecarboxanilide in research and development settings.
Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is fundamental for its application in experimental design. The key identifiers and properties of 3'-Trifluoromethylcyclopentanecarboxanilide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13691-84-4 | [3][4] |
| IUPAC Name | N-[3-(trifluoromethyl)phenyl]cyclopentanecarboxamide | [3] |
| Molecular Formula | C13H14F3NO | [3] |
| Molecular Weight | 257.26 g/mol | |
| Melting Point | 81°C | |
| MDL Number | MFCD00043472 | [3] |
| Canonical SMILES | O=C(NC1=CC=CC(C(F)(F)F)=C1)C1CCCC1 | [3] |
| InChI Key | PPEXRKPFMAVBPF-UHFFFAOYSA-N | [3] |
Synthesis and Quality Control
Retrosynthetic Analysis and Proposed Synthesis Workflow
The synthesis of 3'-Trifluoromethylcyclopentanecarboxanilide is achieved through a standard amide bond formation, a cornerstone reaction in organic and medicinal chemistry. The most direct and industrially scalable approach involves the acylation of 3-(Trifluoromethyl)aniline with cyclopentanecarbonyl chloride. The use of an acid chloride as the acylating agent ensures a high-yield, irreversible reaction. A non-nucleophilic base, such as triethylamine or pyridine, is typically included to neutralize the hydrochloric acid byproduct generated during the reaction.
The workflow below outlines the key steps for a robust and reproducible synthesis.
Caption: Proposed Synthetic Workflow for 3'-Trifluoromethylcyclopentanecarboxanilide.
Analytical Verification Protocol
To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is mandatory.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the presence of protons on the cyclopentyl ring and the aromatic ring, with characteristic splitting patterns and chemical shifts. The amide proton (N-H) will appear as a broad singlet.
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¹⁹F NMR: A singlet peak will confirm the presence of the -CF3 group, providing unambiguous evidence of successful incorporation.
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¹³C NMR: Will show the correct number of carbon signals corresponding to the cyclopentyl, aromatic, amide carbonyl, and trifluoromethyl carbons.
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Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should be used to confirm the molecular weight (257.26 g/mol ) and provide fragmentation data consistent with the proposed structure.
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹).
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Melting Point Analysis: The measured melting point should be sharp and consistent with the literature value of 81°C, indicating high purity.
Applications in Drug Discovery and Development
The trifluoromethyl group is not merely a passive substituent; it is a critical pharmacophore present in numerous FDA-approved drugs.[1] Its inclusion in a molecule like 3'-Trifluoromethylcyclopentanecarboxanilide imparts properties that are highly sought after in drug development.
Caption: Impact of the Trifluoromethyl Group on Pharmacological Properties.
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Metabolic Blocking: The -CF3 group can act as a "metabolic shield," replacing a hydrogen atom at a site that would otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes. This increases the compound's in vivo half-life.[2]
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Lipophilicity and Permeability: The Hansch π value for a -CF3 group is +0.88, indicating its significant contribution to a molecule's lipophilicity.[2] This property is crucial for facilitating passage across biological membranes, a prerequisite for reaching intracellular targets.
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Receptor Interaction: The strong electron-withdrawing nature of the -CF3 group alters the electronic profile of the aromatic ring, which can profoundly influence how the molecule binds to its target protein, potentially increasing affinity and selectivity.
Given these attributes, 3'-Trifluoromethylcyclopentanecarboxanilide serves as a valuable building block for creating new chemical entities (NCEs) in therapeutic areas where carboxanilides have shown promise, such as oncology, inflammation, and infectious diseases.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling any chemical intermediate. Based on available safety data, 3'-Trifluoromethylcyclopentanecarboxanilide presents the following hazards:
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GHS Classification:
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Hazard Statements:
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Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[5][6]
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[6][7] Do not eat, drink, or smoke when using this product.[6]
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Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[7]
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Conclusion
3'-Trifluoromethylcyclopentanecarboxanilide (CAS No. 13691-84-4) is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. The integration of the trifluoromethyl group provides a scientifically validated means of enhancing the metabolic stability and pharmacokinetic profile of derivative compounds. This guide provides the essential technical data, synthetic strategy, and safety protocols required for its confident and effective use in the laboratory. Its application holds significant potential for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
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PubChem. 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid. [Link]
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Central Glass Co., Ltd. Safety Data Sheet. [Link]
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Aaron Chemicals LLC. Safety Data Sheet. [Link]
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Al-Zoubi, R.M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8239. [Link]
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Signore, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 909. [Link]
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Merz, J., et al. (2023). Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones. The Journal of Organic Chemistry, 88(2), 1085-1095. [Link]
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